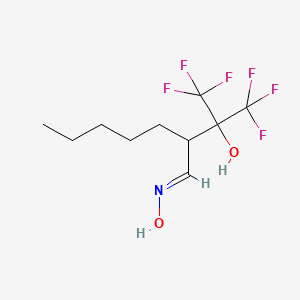![molecular formula C9H20O B14345042 1-[(Butan-2-yl)oxy]pentane CAS No. 92097-03-5](/img/structure/B14345042.png)
1-[(Butan-2-yl)oxy]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Butan-2-yl)oxy]pentane is an organic compound belonging to the class of ethers It is characterized by the presence of an oxygen atom connected to two alkyl groups, specifically a butan-2-yl group and a pentane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(Butan-2-yl)oxy]pentane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows:
R-O−+R’-X→R-O-R’+X−
In this case, the alkoxide ion is derived from butan-2-ol, and the alkyl halide is 1-bromopentane. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as phase-transfer catalysts can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Butan-2-yl)oxy]pentane undergoes several types of chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form peroxides or other oxygenated products.
Reduction: Reduction reactions can cleave the ether bond, yielding the corresponding alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the ether bond.
Substitution: Strong nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of butan-2-one and pentan-1-ol.
Reduction: Formation of butan-2-ol and pentane.
Substitution: Formation of butan-2-yl azide or butan-2-yl cyanide.
Wissenschaftliche Forschungsanwendungen
1-[(Butan-2-yl)oxy]pentane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-[(Butan-2-yl)oxy]pentane involves its interaction with molecular targets through its ether linkage. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets depend on the context of its application, such as its use in drug discovery or as a chemical reagent.
Vergleich Mit ähnlichen Verbindungen
1-[(Butan-2-yl)oxy]hexane: Similar structure with an additional carbon in the alkyl chain.
1-[(Butan-2-yl)oxy]butane: Shorter alkyl chain compared to 1-[(Butan-2-yl)oxy]pentane.
1-[(Butan-2-yl)oxy]propane: Even shorter alkyl chain, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and potential applications. The balance between the butan-2-yl and pentane groups provides distinct properties that can be leveraged in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
92097-03-5 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
1-butan-2-yloxypentane |
InChI |
InChI=1S/C9H20O/c1-4-6-7-8-10-9(3)5-2/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
VEFDURUOIUXBMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


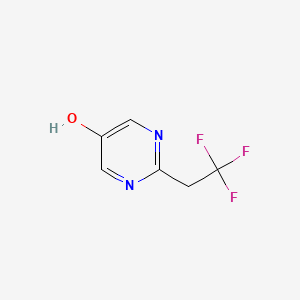
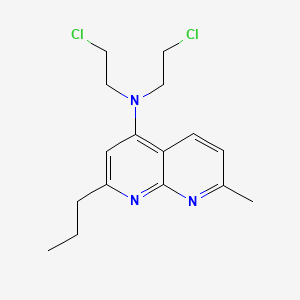

![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)


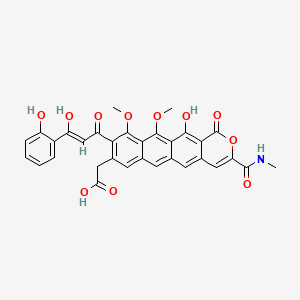
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
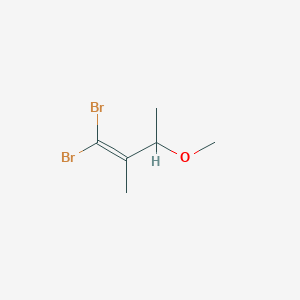


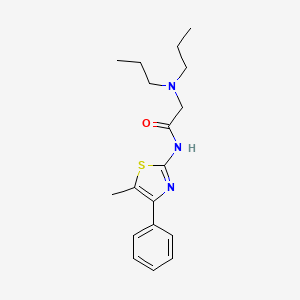
![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
